molecular formula C22H21NO5 B13626701 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid

3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid

Cat. No.: B13626701
M. Wt: 379.4 g/mol
InChI Key: IYMADEBMPBGDTN-UHFFFAOYSA-N
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Description

This compound is a bicyclic Fmoc-protected amino acid derivative featuring a 6-oxa-3-azabicyclo[3.2.1]octane scaffold. The Fmoc (9-fluorenylmethoxycarbonyl) group is a widely used protecting group in solid-phase peptide synthesis (SPPS), enabling temporary amine protection and subsequent deprotection under mild basic conditions. The bicyclic structure confers conformational rigidity, which can enhance peptide stability and influence binding specificity in therapeutic applications.

Properties

Molecular Formula

C22H21NO5

Molecular Weight

379.4 g/mol

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonyl)-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid

InChI

InChI=1S/C22H21NO5/c24-21(25)20-13-9-14(28-20)11-23(10-13)22(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19-20H,9-12H2,(H,24,25)

InChI Key

IYMADEBMPBGDTN-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC1OC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of amino acids with the fluorenylmethoxycarbonyl (Fmoc) group, followed by cyclization to form the bicyclic structure. The reaction conditions often require the use of strong bases and specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The pathways involved can vary depending on the specific application, but often include inhibition or activation of enzymatic functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Ring Systems

2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.4]octane-7-carboxylic Acid (CAS 2219378-78-4)
  • Molecular Formula: Not explicitly provided (likely C₂₀H₂₁NO₅).
  • Key Features : Spiro[3.4]octane core with a 5-oxa bridge.
  • Comparison : The spiro architecture introduces distinct stereochemical environments compared to the bicyclo[3.2.1] system of the target compound. This may alter solubility, metabolic stability, and interactions with biological targets .
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic Acid (CAS 1380327-56-9)
  • Molecular Formula: C₁₉H₁₇NO₅.
  • Molecular Weight : 339.34 g/mol.
  • Key Features : Oxetane ring system (4-membered cyclic ether).
  • However, the lack of a bicyclic system may decrease conformational rigidity, impacting peptide backbone stability .

Functionalized Fmoc-Protected Amino Acids

Fmoc-L-Dap(NBTD)-OH (FAA8020)
  • Molecular Formula : C₂₄H₁₉N₅O₆S.
  • Molecular Weight : 505.51 g/mol.
  • Key Features : 7-nitrobenzothiadiazole (NBTD) substituent.
  • Comparison : The thiadiazole group introduces fluorogenic properties, enabling real-time monitoring of peptide synthesis. In contrast, the target compound’s bicyclic system prioritizes structural constraint over fluorescence .

Cephalosporin Derivatives with Bicyclic Cores

(6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid (CAS 21593-23-7)
  • Molecular Formula : C₁₇H₁₇N₃O₆S₂.
  • Molecular Weight : 423.46 g/mol.
  • Key Features : Bicyclo[4.2.0] system with a thia bridge (sulfur atom).
  • Comparison : The thia bridge in cephalosporins confers β-lactamase resistance, whereas the oxa bridge in the target compound may improve aqueous solubility but reduce antimicrobial activity .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications
Target Compound Not provided C₂₂H₂₁NO₅ (inferred) ~379.41 6-oxa-3-azabicyclo[3.2.1]octane Peptide synthesis, conformational studies
2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.4]octane-7-carboxylic Acid 2219378-78-4 Not provided Not provided Spiro[3.4]octane, 5-oxa Pharmaceutical intermediates
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic Acid 1380327-56-9 C₁₉H₁₇NO₅ 339.34 Oxetane ring Lab reagent, SPPS
FAA8020 Not provided C₂₄H₁₉N₅O₆S 505.51 Thiadiazole substituent Fluorogenic probes, bioconjugation
Cephalosporin Derivative 21593-23-7 C₁₇H₁₇N₃O₆S₂ 423.46 Bicyclo[4.2.0], thia bridge Antibacterial agents

Research Findings and Implications

  • Synthetic Utility : The target compound’s bicyclo[3.2.1] system offers superior conformational control compared to oxetane or spiro analogues, making it advantageous for designing constrained peptides with enhanced metabolic stability .
  • Safety Profile : While the oxetane derivative (CAS 1380327-56-9) requires stringent handling due to acute toxicity risks (skin/eye irritation), the target compound’s bicyclic structure may mitigate some hazards by reducing reactive intermediate formation .
  • Biological Activity: Unlike thia-containing cephalosporins, the oxa bridge in the target compound lacks β-lactamase resistance but may improve solubility for non-antimicrobial applications, such as targeted drug delivery .

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